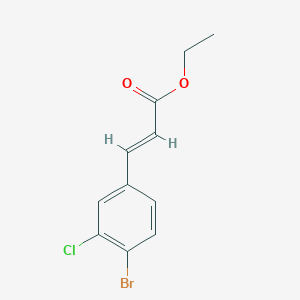
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate” is a chemical compound. It is similar to “(E)-methyl 3-(4-bromo-3-chlorophenyl)acrylate”, which has a molecular weight of 275.53 . The IUPAC name for the methyl variant is methyl (E)-3- (4-bromo-3-chlorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for the methyl variant of this compound is 1S/C10H8BrClO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ . This code provides a way to describe the compound’s structure using text.Aplicaciones Científicas De Investigación
Genotoxicity and Carcinogenicity of Acrylates
Lower alkyl acrylate monomers, which include methyl-, ethyl-, n-butyl-, and 2-ethylhexyl acrylate, are utilized in the production of acrylic polymers for various applications. Recent evaluations of these acrylates, leveraging high-throughput screening (HTS) data, have helped to assess their carcinogenicity, mutagenicity, and genotoxicity. Toxicokinetic data indicate rapid metabolism of these compounds, which are unlikely to pose a human cancer hazard due to a cytotoxic, non-genotoxic mechanism for acrylates (Suh et al., 2018).
Safety of Ethyl Acrylate as a Flavouring Substance
Ethyl acrylate's safety when used as a flavouring substance was assessed, showing no concern for safety at the estimated levels of intake. This supports ethyl acrylate's potential for use in food-related applications without genotoxicity concerns (Silano et al., 2017).
Acrylamide in Food
Acrylamide, a compound related to acrylates through its industrial and food-related applications, has been extensively studied for its presence in heat-treated foods. Understanding acrylamide's formation, particularly in relation to the Maillard reaction, has implications for reducing its levels in foods and mitigating potential health risks (Taeymans et al., 2004).
Polymer-Assisted Ultrafiltration for Metal Removal
The use of chitosan, a natural polymer, in polymer-assisted ultrafiltration highlights the potential for employing polymeric materials in environmental applications. Chitosan's efficacy in metal ion removal from wastewater demonstrates the broader applicability of acrylate-based polymers in environmental remediation and water treatment processes (Crini et al., 2017).
Acrylic Acid Plasma Polymerization for Biomedical Use
Plasma polymerization of acrylic acid for producing carboxylic acid group-rich thin films has shown promise in biomedical applications. Such films can enhance biocompatibility, supporting the use of acrylate derivatives in medical device fabrication and tissue engineering (Bitar et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYEUXVQJKDCY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-bromo-3-chlorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

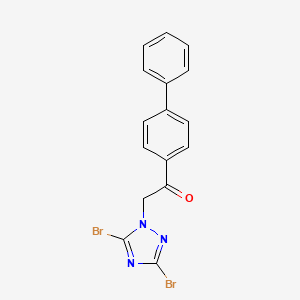
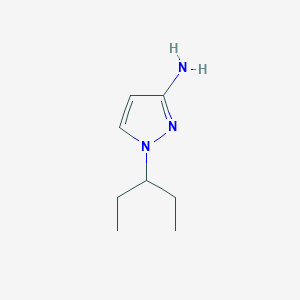
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
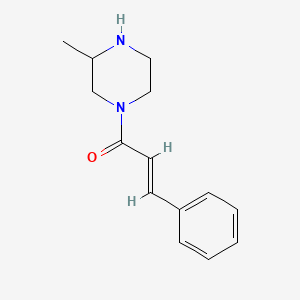
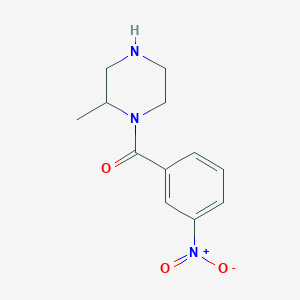
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416161.png)
amine hydrochloride](/img/structure/B6416162.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)